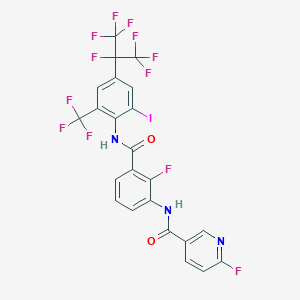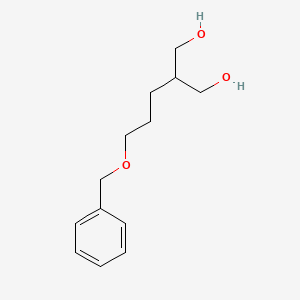
2-(3-(Benzyloxy)propyl)propane-1,3-diol
Übersicht
Beschreibung
2-(3-(Benzyloxy)propyl)propane-1,3-diol, also known as 2,3-BDO, is a compound with a wide range of applications in the fields of chemistry, biology, and engineering. It is an important building block in the synthesis of a variety of substances, and its properties make it useful in a variety of applications, from drug delivery to fuel cell technology.
Wissenschaftliche Forschungsanwendungen
2-(3-(Benzyloxy)propyl)propane-1,3-diol has a variety of scientific research applications. It is used in the synthesis of a number of compounds, including drugs, fragrances, and plastics. It is also used as a solvent in organic synthesis and as a plasticizer in the manufacture of polymers. Additionally, this compound is used in the production of fuel cells, and it has been used in the development of novel drug delivery systems.
Wirkmechanismus
2-(3-(Benzyloxy)propyl)propane-1,3-diol acts as a plasticizer, which means that it reduces the viscosity of a polymer. This allows the polymer to be more easily processed and molded into a desired shape. Additionally, this compound can act as a surfactant, which means that it can reduce the surface tension of a liquid, allowing it to spread more easily.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to have anti-inflammatory, anti-oxidative, and antifungal effects. Additionally, this compound has been found to exhibit anti-bacterial activity against Gram-positive and Gram-negative bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-(Benzyloxy)propyl)propane-1,3-diol has a number of advantages for laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, this compound is a highly soluble compound, making it easy to work with in a variety of laboratory experiments. However, this compound is also a volatile compound, making it difficult to work with in some experiments. Additionally, its high volatility can lead to contamination of other compounds in the laboratory.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-(3-(Benzyloxy)propyl)propane-1,3-diol. It could be used in the development of more efficient fuel cells. Additionally, it could be used in the development of novel drug delivery systems, as well as in the synthesis of other compounds. Additionally, this compound could be used in the development of more efficient plasticizers and surfactants. Finally, this compound could be used in the development of more effective antifungal, anti-bacterial, and anti-inflammatory agents.
Eigenschaften
IUPAC Name |
2-(3-phenylmethoxypropyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c14-9-13(10-15)7-4-8-16-11-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXJFSQQRBRPBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



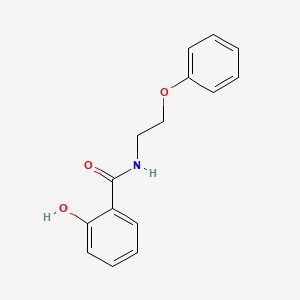

![3-(2-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3321217.png)
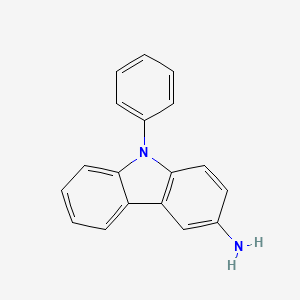
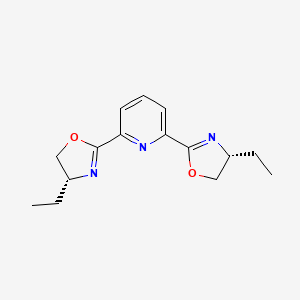


![(3aR,6R,6aR)-6-(Hydroxymethyl)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one](/img/structure/B3321265.png)
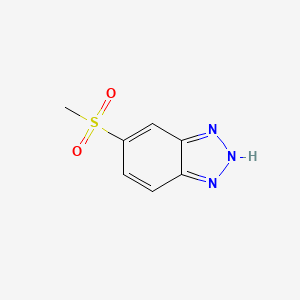
![2-azabicyclo[3.1.0]hexane-1-carboxylic Acid](/img/structure/B3321268.png)
![(2R,3S)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B3321273.png)

![5-Fluoro-2-azaspiro[3.3]heptane](/img/structure/B3321292.png)
